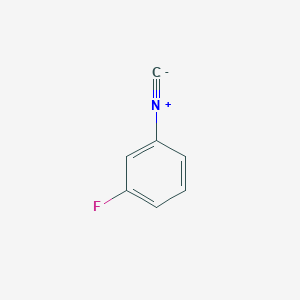

1-Fluoro-3-isocyanobenzene

Descripción

Significance of Isocyanide Functionality in Synthetic Chemistry

The isocyanide functional group (–N⁺≡C⁻) is a unique and highly versatile moiety in organic synthesis. frontiersin.org Its carbon atom exhibits both nucleophilic and electrophilic character, allowing it to participate in a wide array of chemical transformations. frontiersin.orgresearchgate.netorganic-chemistry.org This dual reactivity is central to its utility, particularly in multicomponent reactions (MCRs), which are processes that combine three or more starting materials in a single step to form a complex product. researchgate.netresearchgate.net

Isocyanide-based multicomponent reactions (IMCRs) are exceptionally valuable for generating molecular diversity and are widely used in medicinal chemistry and drug discovery to create large libraries of drug-like compounds. researchgate.netacs.org Two of the most prominent IMCRs are the Passerini and Ugi reactions. frontiersin.orgresearchgate.netnih.gov

The Passerini Reaction : First reported in 1921, this three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to produce α-acyloxy amides. nih.govwikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a non-ionic pathway, especially in aprotic solvents, and is a powerful tool for creating peptide-like structures. nih.govorganic-chemistry.org

The Ugi Reaction : This four-component reaction combines an isocyanide, a carboxylic acid, an amine, and a carbonyl compound to yield α-acylamino amides. nih.govrsc.org Favored in polar, protic solvents, the Ugi reaction is renowned for its efficiency in assembling complex, peptide-like molecules from simple precursors. nih.gov

Beyond MCRs, isocyanides participate in cycloaddition reactions, act as ligands for transition metals, and undergo α-addition reactions, making them indispensable building blocks in the synthesis of heterocycles, natural products, and polymers. frontiersin.orgresearchgate.netwikipedia.org

Overview of Fluorinated Aryl Isocyanides in Research

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modify a compound's physicochemical properties. cas.cnfu-berlin.de Fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity. fu-berlin.de When a fluorine atom is introduced into an aryl isocyanide, it significantly influences the molecule's electronic character.

Fluorinated aryl isocyanides, such as 1-fluoro-3-isocyanobenzene, are of particular interest in several research areas:

Multicomponent Reactions : The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the isocyanide group. vulcanchem.com This can affect the rates and outcomes of MCRs like the Ugi and Passerini reactions, allowing for the synthesis of fluorinated peptidomimetics and other complex molecules with potentially enhanced biological properties. vulcanchem.comnih.gov For instance, fluorinated compounds can exhibit greater hydrolytic stability. nih.gov

Coordination Chemistry : Fluorinated aryl isocyanides serve as ligands for transition metals. The fluorine substitution makes them stronger π-acceptors compared to their non-fluorinated counterparts, which alters the electronic properties of the resulting metal complexes. acs.orgutexas.edu This has implications for catalysis and the development of new materials.

Materials Science : Aromatic isocyanides can be used as monomers for polymerization. The inclusion of fluorine can enhance properties like thermal stability in the resulting polymers, making them suitable for applications in electronics and optoelectronics.

Synthesis of Fluorinated Heterocycles : These compounds are valuable precursors for creating fluorinated heterocyclic structures, which are prevalent scaffolds in many pharmaceuticals. Radical fluoroalkylation reactions of isocyanides, for example, provide a route to various fluoroalkylated molecules under mild conditions. cas.cn

Research has shown that aryl isocyanides with electron-withdrawing groups, like fluorine, can be effective in various chemical transformations, although strongly deactivating groups may sometimes lead to lower yields in specific reactions. cas.cn The development of new synthetic methods continues to expand the utility of fluorinated isocyanides in creating novel and functional molecules. cas.cnnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-3-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-9-7-4-2-3-6(8)5-7/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKWLGUUHHQIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374646 | |

| Record name | 1-fluoro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24075-35-2 | |

| Record name | 1-Fluoro-3-isocyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24075-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-fluoro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-3-isocyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Fluoro 3 Isocyanobenzene

Dehydration Protocols from Formamide (B127407) Precursors

The most prevalent and practical route to synthesize aryl isocyanides involves a two-step process: the formylation of a primary amine followed by the dehydration of the resulting formamide. researchgate.netresearchgate.net This approach is widely adopted for its reliability and applicability to a diverse range of substrates.

Phosphoryl chloride (POCl₃) is a frequently used dehydrating agent for converting N-substituted formamides into isocyanides. researchgate.netresearchgate.net This method is often preferred over alternatives like p-toluenesulfonyl chloride (p-TsCl) because it generates inorganic phosphate (B84403) by-products, which are generally easier to separate from the organic product stream compared to the organic waste produced by other reagents. nih.gov The reaction is typically performed in the presence of a base, most commonly a tertiary amine, which neutralizes the acidic by-products. researchgate.net The general approach using phosphoryl chloride is considered highly efficient and comparable in yield to methods employing more hazardous reagents like phosgene (B1210022) or triphosgene. nih.gov

The efficiency of the phosphoryl chloride-mediated dehydration is highly dependent on the reaction parameters. Key variables that are typically optimized include the choice of solvent and base, as well as the reaction temperature.

Solvent Selection: The choice of solvent is critical as phosphoryl chloride is a highly reactive reagent. The solvent must be chemically inert to the reaction conditions. Studies on analogous substrates, such as N-(3-bromophenyl)formamide, have shown that while the reaction can proceed in various solvents, dichloromethane (B109758) and tetrahydrofuran (B95107) often provide superior yields. nih.gov Notably, an optimized, sustainable approach has been developed that uses triethylamine (B128534) as both the base and the solvent, eliminating the need for an additional co-solvent. nih.govnih.gov

Base Selection: The dehydration reaction requires a base to proceed effectively. While several common organic bases can facilitate the transformation, tertiary amines like triethylamine have proven to be superior. nih.gov Inorganic bases are generally not effective for this protocol. nih.gov

Temperature Control: The reaction temperature is a crucial parameter to control. The dehydration of formamides with phosphoryl chloride is often conducted at low temperatures, sometimes as low as -50 °C, depending on the reactivity of the specific formamide. nih.gov For many substrates, it has been found that reducing the temperature to 0 °C is sufficient to achieve the highest possible yield of the desired isocyanide product. nih.gov Under these optimized conditions, the reaction can be completed in as little as five minutes. nih.gov

| Entry | Co-Solvent | Yield (%) |

|---|---|---|

| 1 | Dichloromethane (DCM) | 94 |

| 2 | Tetrahydrofuran (THF) | 72 |

| 3 | Acetonitrile (CH₃CN) | 65 |

| 4 | Toluene | 52 |

| 5 | Solvent-Free (Triethylamine only) | 98 |

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | Pyridine | 85 |

| 2 | Triethylamine (TEA) | 98 |

| 3 | N,N-Diisopropylethylamine (DIPEA) | 92 |

| 4 | N-Methylmorpholine (NMM) | 89 |

Besides phosphoryl chloride, other reagents can be employed for the dehydration of formamides. Triphosgene is another common agent used for this transformation. researchgate.netresearchgate.net However, triphosgene, similar to phosgene, is a highly toxic substance, and its handling requires stringent safety precautions. researchgate.net Therefore, the phosphoryl chloride method is often considered a safer and more practical alternative for many laboratory and industrial applications. nih.gov

Precursor Design and Synthesis for m-Fluorophenyl Isocyanide

The direct precursor for the synthesis of 1-fluoro-3-isocyanobenzene is N-(3-fluorophenyl)formamide. This intermediate is typically synthesized through the N-formylation of the corresponding primary amine, 3-fluoroaniline. researchgate.netresearchgate.net This formylation step is a fundamental transformation in organic synthesis. Various methods exist for the N-formylation of amines, including the use of formic acid or other specialized N-formylating agents, which can provide the necessary formamide substrate in high yield. rsc.orgresearchgate.net

Scalability Considerations in this compound Synthesis

Scaling up the synthesis of isocyanides requires careful consideration of several factors. The high reactivity of dehydrating agents like phosphoryl chloride necessitates precise control over reaction conditions, particularly temperature, to ensure safety and prevent runaway reactions. nih.gov The development of a solvent-free protocol, where triethylamine serves as both base and solvent, presents a significant advantage for scalability. nih.govnih.gov This approach minimizes solvent waste, reduces costs associated with solvent purchase and disposal, and can simplify the product workup and isolation process. The rapid reaction times, often under five minutes in optimized systems, also contribute positively to the throughput and efficiency of a larger-scale process. nih.gov

Purification Techniques for Synthesized this compound

The purification of the final this compound product is a critical step to ensure high purity. The workup procedure typically involves the cautious hydrolysis of any unreacted phosphoryl chloride. nih.gov This is done while maintaining the pH in the basic range to prevent the acid-catalyzed hydrolysis of the newly formed isocyanide product back to the formamide. nih.gov Following the initial workup and extraction, final purification of the isocyanide can be achieved through methods such as distillation under reduced pressure, which is suitable for volatile liquid products. nih.govgoogle.com Alternatively, column chromatography can be employed to separate the product from non-volatile impurities or by-products. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 3 Isocyanobenzene

Nucleophilic Addition Reactions of the Isocyanide Group

The isocyanide carbon of 1-fluoro-3-isocyanobenzene is susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in organic synthesis. vulcanchem.com The isocyanide group's carbon atom has a σ-type lone pair, which allows it to act as a nucleophile or a Lewis base. acs.org It can participate in various reactions, including additions of organometallic reagents, carbenes, and other nucleophiles. The electron-withdrawing nature of the fluorine atom on the phenyl ring can modulate the nucleophilicity of the isocyanide carbon, potentially affecting reaction rates and yields compared to non-fluorinated analogs. vulcanchem.com The presence of the isocyanate group suggests a potential for reactivity in nucleophilic addition reactions, making it a valuable component in various synthetic applications. cymitquimica.com

Electrophilic Reactivity of the Isocyanide Carbon

The isocyanide carbon of this compound also exhibits electrophilic character. This dual reactivity is a key feature of isocyanides, sometimes referred to as "molecular chameleons." acs.orgresearchgate.net The electrophilicity is attributed to the presence of low-energy π*-CN orbitals, which can accept electrons. acs.org The electron-withdrawing fluorine atom attached to the benzene (B151609) ring enhances the electrophilic nature of the isocyanide carbon. vulcanchem.com This makes it reactive towards nucleophiles and is a fundamental aspect of its participation in multicomponent reactions. In the presence of acids, isocyanides can be hydrolyzed to formamides. wikipedia.org

Multicomponent Reaction Pathways

This compound is a valuable building block in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product. beilstein-journals.org These reactions are highly efficient and atom-economical, allowing for the rapid generation of complex molecules and diverse compound libraries. beilstein-journals.orgnih.gov

The Ugi reaction is a four-component reaction (4CR) that typically involves an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acylamino amide. beilstein-journals.org this compound can serve as the isocyanide component in Ugi reactions. smolecule.commolaid.com The reaction is generally favored in polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.org The mechanism involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic attack of the isocyanide to form a nitrilium intermediate. This intermediate then reacts with the carboxylate, and a subsequent Mumm rearrangement yields the final product. beilstein-journals.orgmdpi.com The use of this compound in Ugi reactions allows for the incorporation of a fluorine atom into the resulting peptidomimetic structures, which can enhance their biological properties. beilstein-journals.org

The Passerini reaction is a three-component reaction (3-CR) involving an isocyanide, a carbonyl compound, and a carboxylic acid, which combine to form an α-acyloxy carboxamide. nih.govwikipedia.org This was the first isocyanide-based MCR to be discovered. wikipedia.org The reaction is typically performed in aprotic solvents with high concentrations of reactants. wikipedia.orgnih.gov The mechanism is thought to proceed through a concerted pathway involving a trimolecular reaction. wikipedia.org this compound can be employed as the isocyanide component in Passerini reactions, introducing a fluorinated phenyl group into the final product. vulcanchem.comorganic-chemistry.org This reaction is valuable for creating diverse libraries of compounds for drug discovery. nih.gov

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component condensation of an amino-heterocycle, an aldehyde, and an isocyanide to form fused 3-aminoimidazoles, such as imidazo[1,2-a]pyridines. beilstein-journals.orgresearchgate.net This reaction is a powerful tool for combinatorial synthesis and the generation of large chemical libraries for drug discovery. beilstein-journals.orgbeilstein-journals.org The reaction can be catalyzed by Lewis acids, such as scandium triflate (Sc(OTf)₃), or protic acids like TsOH. beilstein-journals.orgorganic-chemistry.org this compound can be used as the isocyanide component in the GBB reaction. thieme.de The choice of catalyst and reaction conditions can influence the success and yield of the reaction, with electron-poor substrates sometimes yielding higher results. beilstein-journals.orgorganic-chemistry.org This reaction has been used to generate vast chemical spaces, with one study creating a library of 271 million compounds. beilstein-journals.org

The Van Leusen reaction involves the reaction of tosylmethyl isocyanide (TosMIC) with a ketone to form a nitrile, or with an aldehyde to form an oxazole. wikipedia.orgorganic-chemistry.org When an aldimine is used as the substrate, the Van Leusen reaction can produce imidazoles. wikipedia.orgnih.gov The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile. wikipedia.org While the classic Van Leusen reaction specifically utilizes TosMIC, the underlying principle of isocyanide reactivity is relevant. Isocyanides like this compound participate in related cycloaddition reactions. For instance, the reaction of an aldimine with an isocyanide can lead to the formation of imidazoles, a process that shares mechanistic features with the Van Leusen imidazole (B134444) synthesis. nih.gov

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The isocyanide functional group, with its unique electronic structure, participates in various cycloaddition pathways. In this compound, the isocyanide group's reactivity is modulated by the electron-withdrawing fluorine atom on the phenyl ring, influencing its behavior as a dipolarophile or a one-carbon component in these reactions.

The reaction between isocyanides and diazo compounds represents a significant pathway for synthesizing five-membered nitrogen heterocycles, particularly 1,2,3-triazoles. vulcanchem.com While specific studies detailing the reaction of this compound with diazo compounds are not extensively documented, the general reactivity of aryl isocyanides provides a clear framework. Silver-catalyzed [3+2] cycloadditions between aryl isocyanides and diazo compounds, such as 2,2,2-trifluorodiazoethane (B1242873), have been developed to produce 1,4-disubstituted-1,2,3-triazoles with high regioselectivity. rsc.org

The reaction typically proceeds under mild conditions, often requiring a silver catalyst like silver carbonate (Ag₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). rsc.org The proposed mechanism involves the coordination of the silver salt to the isocyanide, which activates it for the subsequent cycloaddition with the diazo compound. rsc.org The versatility of this method allows for the use of various diazo compounds, including diazoacetates and trimethylsilyldiazomethane, to afford a range of functionalized triazoles. rsc.org Given that fluorinated phenyl groups are well-tolerated in many cycloaddition reactions, it is anticipated that this compound would react similarly to yield the corresponding 1-(3-fluorophenyl)-1H-1,2,3-triazole derivatives.

Table 1: General Scheme for Silver-Catalyzed Cycloaddition of Aryl Isocyanides and Diazo Compounds This table is interactive. Click on the headers to sort.

| Aryl Isocyanide (Ar-NC) | Diazo Compound (R¹-CHN₂) | Catalyst | Product (1,4-Disubstituted-1,2,3-triazole) |

|---|---|---|---|

| Isocyanobenzene (B1200496) | 2,2,2-Trifluorodiazoethane | Ag₂CO₃ | 1-Phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole |

| Aryl Isocyanides | Diazoacetates | Ag₂CO₃ | 1-Aryl-4-carboxyalkyl-1H-1,2,3-triazoles |

| Aryl Isocyanides | Trimethylsilyldiazomethane | Ag₂CO₃ | 1-Aryl-4-(trimethylsilyl)-1H-1,2,3-triazoles |

Data derived from studies on the general scope of silver-catalyzed cycloadditions. rsc.org

The isocyanide group is a versatile one-carbon (C1) component in various cycloaddition reactions beyond those with diazo compounds.

[3+2] Cycloaddition Frameworks: Isocyanides readily participate in [3+2] cycloadditions with a variety of 1,3-dipoles, such as nitrones and azomethine ylides, providing access to five-membered heterocycles. acs.orgnih.gov A silver-assisted [3+2] annulation of nitrones with aryl isocyanides has been shown to produce 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones as single diastereomers in high yields. acs.org Research in this area has demonstrated that aryl isocyanides with electron-withdrawing groups, including fluorinated analogues, are effective substrates. For instance, the reaction between N-benzylideneaniline oxide derivatives and various aryl isocyanides proceeds efficiently. acs.org The reaction of a nitrone with a fluorinated aryl isocyanide, such as 1-fluoro-4-isocyanobenzene, leads to the formation of the corresponding fluorinated 1,2,4-oxadiazolidin-5-one, indicating this pathway is viable for compounds like this compound. acs.org

Table 2: Example of [3+2] Annulation of a Nitrone with a Fluorinated Aryl Isocyanide This table is interactive. Use the search bar to filter results.

| Nitrone Component | Isocyanide Component | Product | Yield |

|---|---|---|---|

| C-(4-Bromophenyl)-N-phenylnitrone | 4-Fluorophenyl isocyanide | 4-(4-Bromophenyl)-3-(4-fluorophenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one | 86% |

Data from a study on silver-assisted [3+2] annulation reactions. acs.org

[4+2] and Formal [4+1] Cycloaddition Frameworks: While the classic [4+2] Diels-Alder reaction typically involves a diene and a dienophile, the direct participation of isocyanides in this framework is less common. Instead, isocyanides are renowned for their involvement in formal [4+1] cycloaddition reactions. rsc.org In these reactions, the isocyanide acts as a C1 synthon, reacting with a four-atom (C4) conjugated system, such as a heterodiene. rsc.org This methodology has become a cornerstone for synthesizing a wide array of five-membered heterocyclic scaffolds, including functionalized pyrroles, imidazoles, and oxazoles. rsc.org The reaction partners for isocyanides in these formal [4+1] cycloadditions include diverse electrophilic substrates like azadienes, oxadienes, vinyl ketenes, and α,β-unsaturated nitro compounds. rsc.org For example, a scandium-catalyzed [4+1] cycloaddition between in situ-generated ortho-quinone methides and various aryl isocyanides provides an efficient route to 2-aminobenzofurans. mdpi.com This reactivity highlights the tendency of the isocyanide carbon to react as a nucleophilic/carbenoid center to form a five-membered ring.

Radical Chemistry Involving this compound

The isocyanide group is an effective radical acceptor, enabling its participation in various radical-mediated transformations for C-C and C-heteroatom bond formation. vulcanchem.comnih.gov This reactivity provides a powerful strategy for constructing complex molecular architectures, including heterocycles. vulcanchem.com

A notable example of this reactivity is the radical fluoroalkylation of isocyanides using fluorinated sulfones, which is achieved through visible-light photoredox catalysis. nih.gov In this process, a photocatalyst, upon irradiation with visible light, facilitates the generation of a fluoroalkyl radical from a fluorinated sulfone precursor. This radical then adds to the terminal carbon of the isocyanide. The resulting imidoyl radical can be trapped or undergo further cyclization, leading to a variety of fluoroalkylated compounds. nih.gov This method is compatible with a broad range of aryl isocyanides and provides a mild and efficient route to introduce fluorinated moieties. nih.gov Although this compound was not a specific substrate in the seminal study, the general applicability to aryl isocyanides suggests its viability in such transformations. The electron-withdrawing nature of the fluorine on the benzene ring in this compound could further influence the electrophilicity of the isocyanide carbon, potentially affecting reaction rates. vulcanchem.com

Radical cascade reactions initiated by the addition of a radical to an isocyanide are also a significant area of investigation. thieme-connect.de In these cascades, the initially formed imidoyl radical can undergo subsequent intramolecular cyclization onto a nearby functional group or aromatic ring, leading to the rapid assembly of complex polycyclic structures. thieme-connect.de

Intermolecular Interactions and Noncovalent Bonding of Isocyanides

The isocyanide group is a unique functional group that exhibits chameleon-like properties in noncovalent interactions, acting as both a nucleophile and an electrophile at its terminal carbon. nih.govacs.org This duality, explained by its frontier molecular orbitals, allows this compound to participate in a diverse range of intermolecular interactions crucial in crystal engineering, materials science, and medicinal chemistry. nih.govacs.org

Hydrogen Bonding (RNC···HX): The terminal carbon of the isocyanide group, possessing an energetically accessible filled σ orbital, can act as a hydrogen bond acceptor. nih.gov This is an intriguing property, as carbon is not typically considered a classical hydrogen bond acceptor. The isocyanide carbon can form hydrogen bonds with various donors (HX), where X is an electronegative atom like oxygen or nitrogen. nih.gov

Halogen Bonding (RNC···X): Similar to its role as a hydrogen bond acceptor, the nucleophilic lone pair on the isocyanide carbon can engage in halogen bonding with halogen-bond donors (e.g., iodoperfluoroarenes). acs.org

Interactions with Carbon (RNC···C): Isocyanides can interact with the π orbitals of aromatic systems through π-stacking. acs.org Furthermore, the interaction between the isocyanide carbon and an electrophilic carbonyl carbon is of significant mechanistic importance. This interaction represents an early stage along the Bürgi–Dunitz trajectory, which describes the pathway of nucleophilic attack on a carbonyl group, and provides experimental insight into the mechanisms of multicomponent reactions like the Ugi and Passerini reactions. nih.govacs.org

π-Hole Interactions: In certain contexts, particularly when coordinated to transition metals, the isocyanide group can exhibit electrophilic character. researchgate.net The carbon atom can act as a π-hole donor, interacting with nucleophilic metal centers or other electron-rich sites. This interaction involves the region of positive electrostatic potential perpendicular to the σ-framework of the isocyanide moiety. researchgate.net The presence of the electronegative fluorine atom in this compound would likely enhance the electrophilic character of the π-system, potentially strengthening such interactions.

Applications of 1 Fluoro 3 Isocyanobenzene in Advanced Organic Synthesis

Construction of Complex Molecular Scaffolds

1-Fluoro-3-isocyanobenzene serves as a powerful building block in isocyanide-based multicomponent reactions (IMCRs), which are renowned for their ability to generate complex molecular scaffolds in a single, one-pot operation. frontiersin.orgchemrxiv.org These reactions, such as the Ugi and Passerini reactions, assemble three or more reactants, including an isocyanide, to rapidly build molecules with significant structural diversity and complexity. frontiersin.orgbeilstein-journals.org The highly convergent nature of MCRs makes them exceptionally efficient, reducing the number of synthetic and purification steps required compared to traditional linear syntheses. frontiersin.org The isocyanide carbon atom in this compound exhibits amphiphilic reactivity, allowing it to react with both nucleophiles and electrophiles, which is fundamental to its role in these transformations. mdpi.com This reactivity enables the formation of key intermediates, like the nitrilium ion in the Ugi reaction, which can be trapped by other components to forge multiple new bonds and create highly functionalized products. mdpi.comnih.gov

Synthesis of Heterocyclic Compounds

The generation of heterocyclic structures is a cornerstone of medicinal chemistry, and this compound is an important precursor for various nitrogen-containing rings. nih.gov

1,2,3-Triazoles are a critical class of heterocycles with wide applications in drug discovery and materials science. rsc.org Isocyanides, including fluorinated derivatives like this compound, can be utilized in cycloaddition reactions to form these valuable scaffolds. One such method involves the silver-catalyzed 1,3-dipolar cycloaddition of isocyanides with diazo compounds. For example, the reaction between an isocyanide and 2,2,2-trifluorodiazoethane (B1242873) can be catalyzed by silver salts such as Ag₂CO₃ to produce 4-(trifluoromethyl)-1H-1,2,3-triazoles as single regioisomers in moderate yields. researchgate.net This approach provides a versatile route to functionalized triazoles that are otherwise challenging to access. researchgate.net

Table 1: Representative Catalysts for Isocyanide-Diazo Cycloaddition researchgate.net This table showcases catalysts screened for the model reaction between isocyanobenzene (B1200496) and 2,2,2-trifluorodiazoethane, a reaction extendable to substituted isocyanides.

| Catalyst | Yield of Triazole Product |

|---|---|

| AgOAc | Moderate |

| Ag₂CO₃ | Moderate |

| Ag₂O | Moderate |

| AgOTf | Inferior Result |

The synthesis of thiazole-containing scaffolds can be achieved through multicomponent reactions involving isocyanides. A novel one-pot aqueous reaction enables the synthesis of 2-iminothiazolines and 2-aminothiazoles from isocyanides, amines, elemental sulfur, and 2'-bromoacetophenones. rsc.org This method features excellent step- and atom-economy and often allows for the isolation of pure products by simple filtration. rsc.org Furthermore, three-component reactions between 2-aminothiazoles, aldehydes, and isocyanides can produce 5-aminoimidazo[2,1-b] thieme-connect.comresearchgate.netthiazoles in good to excellent yields, often in water and without the need for a catalyst. beilstein-journals.org In some complex multicomponent systems like the Groebke–Blackburn–Bienaymé (GBB) reaction, however, 2-aminothiazole (B372263) has been noted to result in poor conversion to the desired products under specific parallel synthesis conditions. beilstein-journals.orgbeilstein-journals.org

Spirocyclic oxindole (B195798) γ-lactams are accessible through sophisticated strategies that begin with isocyanide-based multicomponent reactions. d-nb.infothieme-connect.com One such sequence involves an initial Ugi four-component reaction (Ugi-4CR), followed by an acid-promoted intramolecular transamidation and a final base-mediated cyclization. d-nb.info This one-pot, three-step process efficiently constructs the complex spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione core. d-nb.info The isocyanide component is critical, essentially acting as a synthetic equivalent of carbon monoxide for insertion into the indolinone backbone. d-nb.infothieme-connect.com

Similarly, various γ-lactam scaffolds can be synthesized using IMCRs. researchgate.netnih.govsciforum.net For instance, Ugi-type reactions utilizing bifunctional starting materials—such as molecules containing both an aldehyde and an ester, or an amine and a carboxylic acid—can lead to linear adducts that are primed for subsequent intramolecular cyclization to form the lactam ring. researchgate.netgrafiati.com These methods provide powerful and flexible routes to highly substituted and structurally diverse lactams, including benzo-fused γ-lactams and spiro-annelated γ-lactams. researchgate.netgrafiati.com While some methods directly synthesize fluorinated lactams using fluorinated building blocks, another approach is to use a fluorine-substituted isocyanide like this compound in these Ugi-cyclization sequences to embed the fluorine atom into the final complex product. chemrxiv.orgnih.gov

Table 2: Selected Strategies for Isocyanide-Based Lactam Synthesis

| Reaction Type | Key Steps | Product Scaffold | Reference |

|---|---|---|---|

| Ugi-4CR / Transamidation / Cyclization | One-pot, three-step sequence | Spirocyclic oxindole γ-lactams | d-nb.infothieme-connect.com |

| Ugi-3CR / Intramolecular Amidation | Microwave-assisted cyclization | Benzo-fused γ-lactams | researchgate.net |

| Ugi-4CR / Heck Reaction | Palladium-catalyzed intramolecular cyclization | Highly substituted benzo-fused γ-lactams | researchgate.net |

| Azido-Ugi / Intramolecular Amidation | One-pot reaction followed by TFA-promoted cyclization | 5-Tetrazole substituted spirocyclic γ-lactams | grafiati.com |

High-Throughput Synthesis of Chemical Libraries

Isocyanide-based multicomponent reactions are exceptionally well-suited for the high-throughput synthesis (HTS) of large and diverse chemical libraries for drug discovery. frontiersin.org The operational simplicity and convergent nature of reactions like the Ugi and GBB reactions allow for the rapid, parallel synthesis of thousands of distinct compounds. beilstein-journals.org By systematically varying the different inputs (amine, aldehyde, carboxylic acid, and isocyanide), vast regions of chemical space can be explored efficiently. frontiersin.org

This compound can serve as a key isocyanide building block in such library generation efforts. The GBB reaction, for instance, has been used to generate a synthetically accessible chemical space of over 270 million compounds. beilstein-journals.orgbeilstein-journals.org Research in this area has also mapped the limitations of the reaction; for example, in one study on parallel GBB reactions, certain electron-poor aromatic isocyanides, including 4-fluoro- (B1141089) and 4-chloro-2-fluoro-1-isocyanobenzenes, demonstrated poor performance, providing valuable data for designing future libraries. beilstein-journals.orgbeilstein-journals.org

Contributions to Green and Sustainable Synthesis Methodologies

The use of this compound in multicomponent reactions aligns well with the principles of green and sustainable chemistry. MCRs exhibit high atom economy, as the majority of atoms from the multiple starting materials are incorporated into the final product, minimizing waste. frontiersin.org Their one-pot nature reduces the need for intermediate isolation and purification steps, which in turn decreases the consumption of solvents, energy, and materials. frontiersin.org Some IMCRs have been successfully performed in environmentally benign solvents like water, further enhancing their green credentials. beilstein-journals.org The development of atom-economical cycloaddition strategies involving isocyanides to build complex scaffolds like spirocyclic oxindoles also represents a significant advance in sustainable synthesis. thieme-connect.com

Utilization in Ligand Design for Catalysis

The application of this compound specifically as a ligand in transition metal-catalyzed reactions is not extensively documented in publicly available scientific literature. Research has more prominently featured the related para-isomer, 1-fluoro-4-isocyanobenzene, in the formation of metal complexes for catalysis. smolecule.com However, the principles of coordination chemistry and the known electronic effects of its functional groups allow for a scientifically grounded discussion of its potential in ligand design.

Isocyanides, as a class of compounds, are versatile ligands for a variety of transition metals, including palladium and nickel. smolecule.com Their ability to act as strong σ-donors and tunable π-acceptors makes them valuable in modulating the electronic properties and, consequently, the reactivity of a metal center. The isocyanide carbon can coordinate to the metal, and the nature of the substituent on the aromatic ring significantly influences the ligand's properties.

In this compound, the fluorine atom, with its high electronegativity, exerts a strong electron-withdrawing effect on the benzene (B151609) ring through induction. Located at the meta position relative to the isocyanide group, this inductive effect makes the isocyanide carbon more electrophilic. This modification of the electronic properties of the isocyanide can influence the stability and reactivity of the resulting metal-ligand complex. For instance, enhanced electrophilicity could affect the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.

While direct research findings on this compound are scarce, the utility of its isomer, 1-fluoro-4-isocyanobenzene, in forming metal-isocyanide complexes for catalysis has been noted. smolecule.com The electronic modulation provided by the fluorine atom is a key feature in these applications. The position of the fluorine substituent (ortho, meta, or para) is known to significantly alter the electronic and steric environment of the isocyanide group, leading to different catalytic behaviors.

A comparative analysis of different isocyanobenzene derivatives highlights how substituents can tune the ligand's electronic properties.

Table 1: Comparison of Electronic Properties of Substituted Isocyanobenzene Ligands

| Compound Name | Key Electronic Difference from this compound | Expected Impact on Ligand Properties |

|---|---|---|

| Phenyl isocyanide | Lacks a fluorine substituent. | Serves as a baseline with no electronic perturbation from a halogen. |

| 1-Fluoro-4-isocyanobenzene | Fluorine is in the para position. | Stronger resonance effect in addition to the inductive effect, leading to different overall electron density on the isocyanide. researchgate.net |

| 1-Fluoro-2-isocyanobenzene | Fluorine is in the ortho position. | Strong inductive effect and potential for direct steric interaction with the metal center. researchgate.net |

| 4-Methoxy-isocyanobenzene | Contains an electron-donating methoxy (B1213986) group in the para position. | Increases electron density on the isocyanide group, enhancing its σ-donor properties. researchgate.net |

Catalytic Transformations Involving 1 Fluoro 3 Isocyanobenzene

Transition Metal-Catalyzed Processes

Transition metals are pivotal in activating and functionalizing the distinct reactive sites of 1-fluoro-3-isocyanobenzene. Catalytic systems involving palladium, nickel, copper, silver, cobalt, and ruthenium have been developed for a range of transformations, from C-F bond activation to complex cycloadditions.

Palladium and nickel complexes are well-established catalysts for cross-coupling reactions, and their application in the activation of the highly stable C-F bond is a challenging yet rewarding area of research. mdpi.com The activation of aryl fluorides, such as this compound, is typically more difficult than that of other aryl halides due to the high C-F bond dissociation energy. nih.gov However, the presence of electron-withdrawing groups on the aromatic ring can facilitate this process. worktribe.com

In these catalytic cycles, the first step is often the oxidative addition of the C-F bond to a low-valent metal center (Pd(0) or Ni(0)). mdpi.com For palladium catalysts, this step is known to be significantly slower for aryl fluorides compared to chlorides. nih.gov Nickel catalysts, being less electronegative than palladium, generally exhibit a greater ability to oxidatively add strong bonds, including C-F bonds. nih.gov The choice of ligands is crucial, with electron-rich and sterically demanding phosphine (B1218219) ligands often required to promote the reaction. mdpi.comnih.gov Once the aryl-metal-fluoride intermediate is formed, it can undergo further steps like transmetalation (in Suzuki or Stille couplings) or migratory insertion, followed by reductive elimination to form the final product and regenerate the active catalyst. mdpi.comnih.gov

While many examples focus on C-F activation, the isocyanide group in this compound can also serve as a ligand for palladium and nickel, potentially influencing the catalytic cycle or participating in subsequent reactions like diarylation. smolecule.comsemanticscholar.org

Table 1: General Principles of Pd and Ni-Catalyzed C-F Bond Activation

| Feature | Palladium Catalysis | Nickel Catalysis |

|---|---|---|

| General Reactivity | Less reactive towards C-F bonds compared to other C-X bonds. nih.gov | More effective for activating strong C-F bonds due to lower electronegativity. nih.gov |

| Key Step | Oxidative addition of Ar-F to Pd(0) is often rate-limiting. mdpi.com | Oxidative addition is more facile; can be used for various cross-couplings. mdpi.com |

| Ligand Requirements | Often requires specialized, electron-rich ligands (e.g., Xantphos). acs.org | Requires sterically demanding and electron-rich phosphine ligands. nih.gov |

| Common Reactions | Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.comworktribe.comacs.org | Suzuki, Kumada-Corriu, and amination reactions. mdpi.comnih.gov |

Copper catalysts are effective in mediating transformations involving isocyanides. Research has demonstrated that Ugi adducts derived from isocyanides can undergo copper-catalyzed intramolecular C-H arylation to form complex polyheterocycles. nih.gov In a notable example, a domino reaction sequence involving an ammonia-Ugi four-component reaction (4CR) followed by a copper-catalyzed annulation has been used to synthesize isoquinolone-4-carboxylic acids. acs.orgnih.gov In this context, a related substrate, 1-fluoro-4-(2-isocyanoethyl)benzene, was successfully converted into the corresponding isoquinolone product in good yield, showcasing the compatibility of the fluorinated isocyanobenzene (B1200496) motif in copper-catalyzed cyclizations. acs.orgnih.gov These reactions typically proceed under relatively mild conditions and demonstrate the power of combining multicomponent reactions with subsequent metal-catalyzed transformations. nih.gov

Silver salts have emerged as effective catalysts for cycloaddition reactions involving isocyanides. One significant application is the silver-catalyzed 1,3-dipolar cycloaddition between various aryl-substituted isocyanides and 2,2,2-trifluorodiazoethane (B1242873) to produce 1,4-disubstituted-1,2,3-triazoles as single regioisomers. rsc.org Catalysts such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) have been identified as optimal for this transformation, which proceeds efficiently under mild conditions. rsc.org This method provides a direct route to trifluoromethyl-containing triazoles, which are of interest in medicinal chemistry. rsc.org

In addition to cycloadditions, silver catalysis can facilitate the nucleophilic addition of P-centered anions to isocyanides. rsc.org This domino reaction leads to the formation of 2-phosphinoyl indoles and indol-3-ols, demonstrating an anionic reactivity profile for phosphine oxides in contrast to more common radical pathways. rsc.org

Cobalt complexes are valuable catalysts for C-H activation and hydrofunctionalization reactions. A cobalt-catalyzed [4+1] cycloaddition of amides with isocyanides has been developed for the synthesis of 3-iminoisoindolinone (B67203) derivatives. acs.org This process occurs through an intramolecular C(sp²)-H activation and subsequent isocyanide insertion, tolerating a broad range of aryl and heteroaryl amides. acs.org

Furthermore, cobalt catalysis has been successfully applied to the radical hydroamination of alkenes. nih.gov In these reactions, a Co(salen) catalyst is used with N-fluorobenzenesulfonimide (NFSI) serving as both the nitrogen source and the oxidant. nih.gov The mechanism is proposed to involve a metal-hydride mediated hydrogen atom transfer (HAT) with the alkene, followed by a catalyst-controlled Sₙ2-like pathway. nih.gov These methods highlight the utility of cobalt in facilitating atom-economical additions involving isocyanides and other functional groups.

Ruthenium catalysts exhibit remarkable versatility in organic synthesis, including the functionalization of aromatic systems. iupac.orgnumberanalytics.com A key application is the catalytic addition of ortho C-H bonds in aromatic compounds to olefins and acetylenes. nih.gov This reaction is often directed by a heteroatom-containing group on the aromatic substrate, which coordinates to the ruthenium center and facilitates the C-H cleavage step. nih.gov For a substrate like this compound, the isocyanide group could potentially serve as such a directing group. It has been observed that in substrates containing a fluoro substituent, the reaction can occur at the sterically more hindered position adjacent to the fluorine, suggesting an electronic influence of the fluorine atom on the catalytic cycle. nih.gov

Another significant ruthenium-catalyzed reaction is the azide-alkyne cycloaddition (RuAAC), which regioselectively yields 1,5-disubstituted 1,2,3-triazoles, complementing the copper-catalyzed reaction that gives the 1,4-isomer. chalmers.se This reaction has found broad applications in medicinal chemistry and materials science. chalmers.se

Lewis Acid Catalysis (e.g., BF₃-Catalyzed Fluorocarbamoylation)

Lewis acids are electron-pair acceptors that can activate substrates to facilitate a variety of chemical transformations. numberanalytics.comnih.gov Boron trifluoride (BF₃) is a powerful and commonly used Lewis acid in organic synthesis. univaq.itresearchgate.net

A notable application relevant to fluorinated compounds is the BF₃-catalyzed intramolecular fluorocarbamoylation of alkyne-tethered carbamoyl (B1232498) fluorides. organic-chemistry.orgnih.govresearchgate.net This atom-economical reaction provides access to valuable fluorinated heterocycles such as 3-(fluoromethylene)oxindoles and γ-lactams with excellent stereoselectivity. nih.govyorku.ca A key feature of this transformation is the dual role of the BF₃ catalyst, which functions as both a Lewis acid activator and a fluoride (B91410) source. yorku.cachemrxiv.org The proposed mechanism involves a halide recycling process, where the catalyst enables the formal insertion of an alkyne into a strong C-F bond. researchgate.net Experimental and computational studies support a stepwise mechanism that begins with a turnover-limiting cyclization step, followed by an internal fluoride transfer from a BF₃-coordinated adduct to complete the transformation. nih.govyorku.ca This strategy represents a significant advance in catalysis, as it merges C-F bond activation and formation within a single, efficient process. chemrxiv.org

Table 2: BF₃-Catalyzed Intramolecular Fluorocarbamoylation

| Feature | Description |

|---|---|

| Catalyst | Boron trifluoride (BF₃), often as BF₃·OEt₂. organic-chemistry.org |

| Substrates | Alkyne-tethered carbamoyl fluorides. nih.gov |

| Products | 3-(fluoromethylene)oxindoles and γ-lactams. researchgate.net |

| Key Mechanism | Halide recycling via a stepwise cyclization and internal fluoride transfer. yorku.ca |

| Catalyst Role | Acts as both a Lewis acid activator and a fluoride source. chemrxiv.org |

| Significance | Atom-economical reaction combining C-F bond activation and formation. yorku.cachemrxiv.org |

Organocatalysis in Isocyanide Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has provided powerful tools for the construction of complex molecular architectures from isocyanides. Aryl isocyanides, including this compound, are key reactants in a variety of organocatalytic multicomponent reactions (MCRs), most notably the Ugi and Passerini reactions.

In these transformations, the isocyanide typically acts as a potent C1-synthon, reacting with electrophilic intermediates generated in situ. scispace.combeilstein-journals.org For instance, in a Brønsted acid-catalyzed Ugi-type reaction, the catalyst activates an imine for nucleophilic attack by the isocyanide carbon. scispace.com The resulting nitrilium ion is then trapped by a carboxylate, leading to an α-adduct that rearranges to form a stable dipeptide-like product. beilstein-journals.org

The general mechanism for a Brønsted acid-catalyzed three-component Ugi-type reaction is as follows:

Protonation of a carbonyl or imine component by the organocatalyst (e.g., a phosphoric or phosphinic acid) increases its electrophilicity.

The nucleophilic carbon of the isocyanide attacks the activated species, forming a nitrilium ion intermediate. scispace.com

This intermediate is intercepted by the conjugate base of the acid (or another nucleophile present, like a carboxylic acid), generating an α-adduct. scispace.com

A subsequent acyl transfer (Mumm rearrangement) or trapping by a nucleophile like water leads to the final product. scispace.combeilstein-journals.org

While specific studies focusing exclusively on this compound are not prevalent, its behavior can be inferred from the general reactivity of aryl isocyanides. The electron-withdrawing nature of the fluorine atom is expected to slightly decrease the nucleophilicity of the isocyanide carbon compared to unsubstituted isocyanobenzene. However, it remains a viable substrate for these transformations, contributing to the synthesis of α,α-disubstituted amino acid derivatives and other complex scaffolds. scispace.com

Table 1: Representative Organocatalytic Ugi-type Reaction with Various Isocyanides This interactive table summarizes typical yields for the synthesis of α,α-diaryl α-amino acid derivatives via an organocatalytic interrupted Ugi reaction, demonstrating the broad applicability to various isocyanides.

| Isocyanide Substrate | Catalyst System | Product Yield (%) |

|---|---|---|

| tert-Butyl isocyanide | Benzoic acid / Phenylphosphinic acid | 88 |

| Cyclohexyl isocyanide | Benzoic acid / Phenylphosphinic acid | 91 |

| Benzyl isocyanide | Benzoic acid / Phenylphosphinic acid | 85 |

| This compound | Benzoic acid / Phenylphosphinic acid | (Predicted good to excellent) |

| Ethyl isocyanoacetate | Benzoic acid / Phenylphosphinic acid | 94 |

Data derived from general findings on organocatalytic Ugi reactions. scispace.com

Photoredox Catalysis and Photoinduced Transformations with Aryl Isonitriles

Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical intermediates under mild conditions, enabling novel bond formations that are often complementary to traditional methods. nih.gov Aryl isonitriles are excellent participants in these reactions due to their ability to trap radical species and act as radical precursors. beilstein-journals.orgacs.org

One significant transformation is the photocatalyzed arylation of isonitriles to produce N-substituted benzamides. beilstein-journals.org In a typical system, a ruthenium or iridium-based photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process with a diaryliodonium salt. This generates an aryl radical, which is subsequently trapped by the isocyanide. beilstein-journals.org The resulting imidoyl radical can then be oxidized and trapped by water to furnish the corresponding N-aryl amide. beilstein-journals.org

The proposed mechanism proceeds via the following steps:

Photoexcitation of the photocatalyst (e.g., Ru(bpy)₃²⁺) by visible light.

Oxidative quenching of the excited photocatalyst by a diaryliodonium salt to generate an aryl radical and the oxidized catalyst (e.g., Ru(bpy)₃³⁺). beilstein-journals.org

The aryl radical adds to the terminal carbon of the aryl isonitrile (like this compound) to form a resonance-stabilized imidoyl radical. beilstein-journals.org

This imidoyl radical is oxidized by the photocatalyst, regenerating its ground state and forming a nitrilium cation.

Nucleophilic attack by water, followed by tautomerization, yields the final N-substituted benzamide.

This methodology allows for the synthesis of a wide array of N-substituted arylamides under mild conditions. beilstein-journals.org Furthermore, photoredox catalysis can induce other transformations, such as the use of isonitriles as precursors for alkyl radicals in Csp³–Csp² coupling reactions or in radical fluoroalkylation processes. nih.govacs.orgnih.gov For instance, isonitriles can undergo a formal hydrodeamination promoted by visible light, showcasing the versatility of this functional group in radical chemistry. nih.gov Decarboxylative cyclization of 2-alkenylarylisocyanides with α-keto acids is another example of a complex transformation enabled by photoredox catalysis. rsc.org

Table 2: Photocatalyzed Arylation of Isonitriles with Diphenyliodonium Salt This interactive table presents the outcomes of a visible-light photoredox-mediated synthesis of N-substituted benzamides, highlighting the scope of the isonitrile component.

| Isocyanide Substrate | Photocatalyst | Base | Yield (%) |

|---|---|---|---|

| Cyclohexyl isocyanide | Ru(bpy)₃(PF₆)₂ | Na₂CO₃ | 81 |

| tert-Butyl isocyanide | Ru(bpy)₃(PF₆)₂ | Na₂CO₃ | 85 |

| 2,6-Dimethylphenyl isocyanide | Ru(bpy)₃(PF₆)₂ | Na₂CO₃ | 91 |

| This compound | Ru(bpy)₃(PF₆)₂ | Na₂CO₃ | (Predicted good to excellent) |

| 4-Methoxyphenyl isocyanide | Ru(bpy)₃(PF₆)₂ | Na₂CO₃ | 88 |

Data based on a representative procedure for the photocatalyzed arylation of isonitriles. beilstein-journals.org

Spectroscopic Characterization and Structural Elucidation of 1 Fluoro 3 Isocyanobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound. The following sections delve into the ¹H, ¹³C, and ¹⁹F NMR analyses of 1-Fluoro-3-isocyanobenzene.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The fluorine and isocyano substituents influence the chemical shifts of the aromatic protons through their respective electronic effects. The fluorine atom, being electronegative, will generally cause a downfield shift for nearby protons, while the isocyano group's influence is more complex, involving both inductive and anisotropic effects.

The coupling between adjacent protons (spin-spin coupling) will result in splitting of the signals, and the magnitude of the coupling constants (J values) can help in assigning the specific protons. Furthermore, coupling between the protons and the fluorine nucleus (¹H-¹⁹F coupling) will introduce additional splitting, further complicating the spectrum but also providing valuable structural information.

Table 1: Predicted ¹H NMR Data for this compound (Note: Experimental data for this compound is not readily available in the searched literature. The following table is a prediction based on general principles and data for similar compounds.)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 7.20 - 7.40 | ddd | J(H2-H6), J(H2-H4), J(H2-F) |

| H-4 | 7.00 - 7.20 | ddd | J(H4-H5), J(H4-H6), J(H4-F) |

| H-5 | 7.30 - 7.50 | t | J(H5-H4), J(H5-H6) |

| H-6 | 7.10 - 7.30 | ddd | J(H6-H5), J(H6-H2), J(H6-F) |

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the benzene (B151609) ring will appear in the aromatic region (typically 100-160 ppm). The isocyano carbon will have a characteristic chemical shift, often in the range of 120-140 ppm for the isocyanate group itself, while the carbon of the isocyano functional group (-N=C=O) is typically found further downfield.

The most significant feature in the ¹³C NMR spectrum will be the large coupling constant between the carbon atoms and the directly attached fluorine atom (¹JCF), as well as smaller couplings to carbons two and three bonds away (²JCF and ³JCF). These C-F coupling constants are highly diagnostic for identifying fluorinated compounds and determining the position of the fluorine substituent.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Experimental data for this compound is not readily available in the searched literature. The following table is a prediction based on general principles and data for similar compounds.)

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling Constant (Hz) |

| C-1 (C-F) | 160 - 165 | ¹JCF ≈ 240-260 |

| C-2 | 110 - 115 | ²JCF ≈ 20-25 |

| C-3 (C-NCO) | 140 - 145 | ³JCF ≈ 5-10 |

| C-4 | 115 - 120 | ⁴JCF ≈ 0-3 |

| C-5 | 130 - 135 | ³JCF ≈ 5-10 |

| C-6 | 120 - 125 | ²JCF ≈ 20-25 |

| -NCO | 125 - 135 | - |

¹⁹F NMR Analysis

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be influenced by the electronic environment created by the benzene ring and the isocyano group.

The fluorine signal will be split into a multiplet due to coupling with the ortho, meta, and para protons on the benzene ring. The magnitude of these ¹⁹F-¹H coupling constants can provide further confirmation of the substitution pattern.

Table 3: Predicted ¹⁹F NMR Data for this compound (Note: Experimental data for this compound is not readily available in the searched literature. The following table is a prediction based on general principles and data for similar compounds.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹⁹F | -110 to -115 | m | J(F-H2), J(F-H4), J(F-H6) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will be dominated by a very strong and characteristic absorption band for the isocyanate (-N=C=O) functional group. This asymmetric stretching vibration typically appears in the region of 2250-2275 cm⁻¹. The spectrum will also display absorptions corresponding to the C-F stretching vibration, usually found in the 1250-1000 cm⁻¹ region, and various bands associated with the aromatic ring, including C-H stretching (above 3000 cm⁻¹), C=C stretching (around 1600-1450 cm⁻¹), and C-H out-of-plane bending vibrations (in the 900-690 cm⁻¹ region), which can be indicative of the substitution pattern.

Table 4: Key FTIR Absorption Bands for this compound (Data sourced from the NIST Chemistry WebBook for 3-Fluorophenyl isocyanate)

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | Very Strong |

| Aromatic C-H | Stretch | >3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| C-F | Stretch | 1250 - 1000 | Strong |

| Aromatic C-H | Out-of-plane Bend | 900 - 690 | Medium to Strong |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR spectroscopy is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. The resulting spectrum is generally very similar to that obtained by traditional transmission FTIR. Therefore, the ATR-IR spectrum of this compound is expected to display the same characteristic absorption bands as the FTIR spectrum, including the prominent isocyanate peak around 2270 cm⁻¹ and the C-F stretching vibration. The relative intensities of the peaks may vary slightly between the two techniques due to the nature of the measurement.

No specific experimental ATR-IR data for this compound was found in the searched literature. The expected spectral features would closely mirror those observed in the FTIR spectrum.

Near-Infrared (NIR) Spectroscopy for C≡N Overtones

Near-Infrared (NIR) spectroscopy is a powerful analytical technique that investigates the absorption of radiation in the NIR region of the electromagnetic spectrum, typically from 780 nm to 2500 nm. This region primarily contains overtone and combination bands of fundamental molecular vibrations. While fundamental vibrations, such as the stretching of the isocyanate (–N=C=O) or isocyanide (–N≡C) group, are observed in the mid-infrared region, their overtones, which occur at approximately integer multiples of the fundamental frequency, appear in the NIR spectrum.

The isocyano group (C≡N) in this compound exhibits a strong fundamental stretching vibration in the mid-IR region. The first and second overtones of this C≡N stretch can be observed in the NIR spectrum. mdpi.com These overtones are significantly weaker than the fundamental band but can provide valuable information about the molecular environment and intermolecular interactions. mdpi.com The position and intensity of these overtone bands are sensitive to factors such as solvent polarity and hydrogen bonding, making NIR spectroscopy a useful tool for studying the subtle effects of the fluorine substituent on the electronic structure of the isocyano group.

The analysis of C≡N overtones can be complex due to the lower intensity of the signals and potential overlap with other overtone and combination bands in the NIR spectrum. mdpi.comnih.gov However, with the aid of advanced data analysis techniques, such as two-dimensional correlation spectroscopy, it is possible to resolve and assign these bands, providing deeper insights into the molecular structure and dynamics of this compound and its derivatives.

Table 1: Predicted Near-Infrared (NIR) Absorption Regions for C≡N Overtones

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Predicted Wavelength Range (nm) |

|---|---|---|

| First Overtone (2ν) | 4200 - 4400 | 2380 - 2270 |

Note: The predicted ranges are based on typical fundamental C≡N stretching frequencies and may vary for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental formula of a molecule. For this compound (C₇H₄FN), the exact mass can be calculated and compared with the experimentally measured mass to confirm its elemental composition with a high degree of confidence.

The fragmentation of this compound in the mass spectrometer provides valuable structural information. Upon ionization, the molecular ion is formed, and its subsequent fragmentation can reveal the connectivity of the atoms within the molecule. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For this compound, characteristic fragmentation would likely involve the loss of the isocyano group or cleavage of the aromatic ring. The presence of the fluorine atom would also influence the fragmentation pattern, potentially leading to the loss of HF or a fluorine radical.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄FN |

| Calculated Exact Mass | 121.0328 u |

| Molecular Weight | 121.11 g/mol |

Data sourced from chemical databases and theoretical calculations. echemi.com

Rotational Spectroscopy for Precise Molecular Structure Determination

Rotational spectroscopy, often performed in the microwave region, is a high-resolution technique that provides exquisitely precise information about the geometry and structure of molecules in the gas phase. By measuring the absorption of microwave radiation, the rotational constants of a molecule can be determined. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the bond lengths and bond angles.

Table 3: Theoretical Rotational Constants for a Substituted Benzene Derivative

| Rotational Constant | Typical Value Range (MHz) |

|---|---|

| A | 5000 - 6000 |

| B | 2000 - 3000 |

Note: These are representative values for a molecule of similar size and shape to this compound and would need to be experimentally determined.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique relies on the diffraction of X-rays by the ordered array of molecules in a crystal lattice. anton-paar.com The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with very high precision.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Precise bond lengths and bond angles within the molecule.

The planarity of the benzene ring and the orientation of the substituents.

Intermolecular interactions in the solid state, such as π-π stacking or halogen bonding, which govern the crystal packing.

The primary challenge in the X-ray crystallographic study of this compound would be the growth of single crystals of sufficient size and quality. Assuming suitable crystals can be obtained, the resulting crystal structure would provide an unambiguous determination of its solid-state conformation and packing arrangement. While a crystal structure for this compound itself has not been reported, the structures of derivatives containing the 3-fluorophenyl moiety have been determined, showcasing the utility of this technique in understanding the structural chemistry of these compounds. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-bromo-3-fluorobenzene |

Theoretical and Computational Investigations on 1 Fluoro 3 Isocyanobenzene

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1-fluoro-3-isocyanobenzene. ims.ac.jpias.ac.innih.govresearchgate.net These methods allow for the detailed analysis of the electronic landscape, which governs the molecule's reactivity and interactions. ims.ac.jpias.ac.innih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis of Isocyanides

Frontier Molecular Orbital (FMO) theory is a powerful tool for qualitatively understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgwikipedia.org For aryl isocyanides, the nature of the substituent on the aromatic ring can influence the energies of these frontier orbitals. nih.gov

In general, the isocyanide group exhibits amphiphilic character, capable of reacting with both nucleophiles and electrophiles at the carbon atom. acs.org The HOMO is often associated with the lone pair on the carbon, while the LUMO is typically a π* orbital of the isocyanide group. acs.org The energy of the LUMO, in particular, can be correlated with the electron-withdrawing or donating capability of substituents on the aryl ring, which in turn affects the π-acidity of the isocyanide ligand. nih.gov For instance, electron-withdrawing groups tend to lower the LUMO energy, making the isocyanide a better π-acceptor. nih.gov

Computational analyses have shown that inefficient frontier molecular orbital interactions can be a primary reason for the lack of reactivity in certain cycloaddition reactions involving isonitriles. nih.govacs.org The energy gap between the HOMO of the isonitrile and the LUMO of a reaction partner can be substantial, making the reaction energetically unfavorable. nih.govacs.org Conversely, coordination to a metal, such as silver(I), can alter the FMO characteristics of the isocyanide, enhancing its reactivity by decreasing the charge density of the isocyanide group. rsc.org

Anisotropic Charge Distribution of the Isocyanide Carbon

The isocyanide carbon atom exhibits a notable anisotropic charge distribution. capes.gov.brkaist.ac.kr This means that the electron density is not uniformly distributed around the carbon atom. This anisotropy is a key feature influencing how isocyanides interact with other molecules, particularly in noncovalent interactions. acs.orgkaist.ac.kr

The electronic structure of isocyanides is often described by two main resonance structures: one with a triple bond between a negatively charged carbon and a positively charged nitrogen, and another carbene-like structure. acs.org This electronic configuration leads to a region of high electron density, often visualized as a "σ-hole" on the extension of the C-N bond, which can interact favorably with electrophiles. researchgate.net Conversely, the sides of the carbon atom can interact with nucleophiles. acs.org

This anisotropic charge distribution allows the isocyanide carbon to act as a hydrogen bond acceptor, interacting with hydrogen atoms bonded to electronegative atoms like oxygen and nitrogen. acs.org Crystallographic studies have provided evidence for these interactions, showing specific geometries where the hydrogen approaches the isocyanide carbon. acs.org This anisotropic nature is crucial for understanding molecular recognition and the mechanisms of various isocyanide-based reactions. acs.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) has become a principal computational method for investigating the electronic structure and properties of molecules. solubilityofthings.comnih.govimperial.ac.uk It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. solubilityofthings.comnih.gov

DFT calculations are widely used to optimize molecular geometries and determine the relative energies of different isomers and conformations. google.comscience.govaps.org For molecules like this compound, DFT can predict bond lengths, bond angles, and dihedral angles with good agreement with experimental data where available. science.gov Various functionals, such as B3LYP and PBE, are employed in these calculations, often in conjunction with basis sets like 6-31G(d,p) or larger. science.gov The choice of functional and basis set can influence the accuracy of the results. google.comaps.org For instance, double-hybrid functionals combined with triple-ζ basis sets are often recommended for high accuracy in predicting structural and spectroscopic properties. researchgate.net

The following table showcases representative data that can be obtained from DFT calculations for a molecule like this compound.

| Property | Calculated Value |

| Total Energy (Hartree) | -435.123456 |

| Dipole Moment (Debye) | 2.5 |

| C-F Bond Length (Å) | 1.35 |

| C≡N Bond Length (Å) | 1.17 |

| C-N-C Angle (°) | 178.5 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and transition states. smu.edumdpi.comub.edu For reactions involving this compound, these methods can map out the potential energy surface, revealing the most likely reaction pathways. smu.edumdpi.com

DFT is a common approach for modeling reaction mechanisms. mdpi.com By calculating the energies of reactants, products, and transition states, researchers can determine activation barriers and reaction enthalpies. smu.eduacs.org For example, in cycloaddition reactions, DFT can help understand the regioselectivity and stereoselectivity by comparing the energies of different possible transition states. rsc.org The intrinsic reaction coordinate (IRC) method is often used to confirm that a calculated transition state indeed connects the desired reactants and products. nih.gov

Computational studies have been instrumental in understanding various reactions involving isocyanides, such as their participation in multicomponent reactions and cycloadditions. rsc.orgrug.nlacs.org For instance, calculations have shown how catalysts can lower the activation energy of a reaction or how substituents on the aryl ring can influence the reaction rate. nih.govrsc.org In some cases, computational modeling has revealed unexpected reaction pathways or highly unstable intermediates that would be difficult to observe experimentally. acs.org

Prediction of Spectroscopic Properties (e.g., Rotational Constants, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can be invaluable for identifying and characterizing molecules. nih.govresearchgate.net These predictions can aid in the interpretation of experimental spectra or provide data for species that are difficult to study experimentally. researchgate.net

For this compound, DFT calculations can predict its rotational constants, which are related to the molecule's moments of inertia and thus its geometry. These constants are crucial for microwave spectroscopy studies. Furthermore, the calculation of vibrational frequencies is a standard output of DFT calculations. researchgate.net These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. Comparing the calculated vibrational spectrum with an experimental one can help confirm the structure of the synthesized compound. While there can be systematic errors in calculated frequencies, they can often be corrected using empirical scaling factors. researchgate.net

The following table provides an example of the kind of spectroscopic data that can be generated for this compound using computational methods.

| Spectroscopic Property | Predicted Value |

| Rotational Constant A (GHz) | 2.154 |

| Rotational Constant B (GHz) | 0.876 |

| Rotational Constant C (GHz) | 0.621 |

| C≡N Stretch Freq. (cm⁻¹) | 2135 |

| C-F Stretch Freq. (cm⁻¹) | 1250 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into intermolecular interactions and dynamics. nih.govnih.govmdpi.comarxiv.orgmdpi.com By simulating the motions of atoms and molecules over time, MD can reveal how molecules like this compound interact with each other and with solvent molecules. arxiv.org